molecular formula C11H9F2NO2S B12959011 Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate

Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate

Cat. No.: B12959011
M. Wt: 257.26 g/mol
InChI Key: VZTRGEQZPSWPEV-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate is a chemical compound that belongs to the class of benzo[d]thiazole derivatives.

Preparation Methods

The synthesis of Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-aminobenzo[d]thiazole with ethyl difluoroacetate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being explored for its potential use in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in target organisms. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other similar compounds.

Properties

Molecular Formula

C11H9F2NO2S

Molecular Weight

257.26 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C11H9F2NO2S/c1-2-16-11(15)6-3-4-7-8(5-6)17-10(14-7)9(12)13/h3-5,9H,2H2,1H3

InChI Key

VZTRGEQZPSWPEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C(F)F

Origin of Product

United States

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